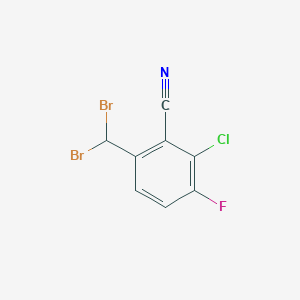

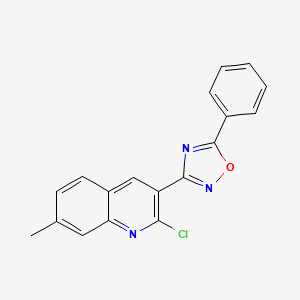

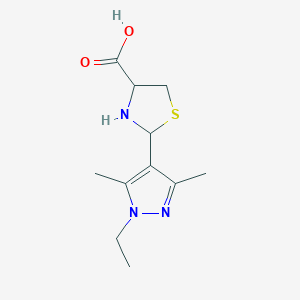

![molecular formula C15H22N2O2 B1345020 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-23-4](/img/structure/B1345020.png)

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Übersicht

Beschreibung

The compound "4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the 1,4-diazepine class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This class of compounds is known for its significance in medicinal chemistry due to its presence in various biologically active molecules, including anxiolytics and anticonvulsants .

Synthesis Analysis

The synthesis of related 1,4-diazepine derivatives has been achieved through various methods. A one-pot three-component condensation reaction has been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally similar to the compound of interest . Another approach involves the SN2 nucleophilic substitution followed by base-mediated intramolecular cyclization to synthesize 3-methylene-4-aryl-1,3,4,5-tetrahydro-benzo[b][1,4]diazepin-2-ones . Solid-phase synthesis has also been employed to create a diverse range of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones . These methods highlight the versatility and adaptability of synthetic strategies to access the diazepine scaffold.

Molecular Structure Analysis

Structural studies of diazepine derivatives have been conducted using X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one derivative has been solved, revealing the nonplanar nature of the molecule and its conformational features . Such studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of diazepine derivatives includes ring contraction reactions, as seen in the transformation of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones to quinolone-2,4-diones with high enantioselectivity . Additionally, the synthesis of bifunctional diazepine-tetrazole containing compounds through a one-pot pseudo-five-component condensation reaction has been reported . These reactions demonstrate the chemical versatility of the diazepine ring system and its potential for generating diverse pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. For example, the presence of substituents on the diazepine ring can affect the compound's solubility, stability, and reactivity. The synthesis of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives has provided insights into the anxiolytic and analgesic properties of these compounds, which are likely related to their physical and chemical characteristics . Furthermore, the design of novel scaffolds that incorporate a fusion of a substituted pyranose ring with the diazepine ring system has been explored, indicating the potential for creating new drug-like molecules with unique properties .

Wissenschaftliche Forschungsanwendungen

- Scientific Field: Medicinal Chemistry

- Application Summary : “4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a compound that can be used in the synthesis of chiral drug intermediates . Chiral drugs make up about 57% of marketed drugs and about 99% of purified natural products . The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents .

- Methods of Application : The compound can be synthesized via biocatalysis . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .

- Results or Outcomes : The use of biocatalysis for the production of drugs with emphasis on green chemistry can be expected . Biocatalysis shows the advantages of the reduction of environmental pollution and the high regio-, chemo-, and enantio-selectivity .

-

Scientific Field: Psychiatry

- Application Summary : This compound has been used in the synthesis of antidepressant molecules . Depression is a common mood disorder that affects approximately 3.8% of the world’s population . The development of new antidepressants that have a quick onset, low side effects, and enhanced cognitive function is particularly essential .

- Methods of Application : Antidepressant molecules can be synthesized through metal-catalyzed procedures . Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

- Results or Outcomes : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50-60% of people with depression experience substantial improvement when using these medications .

-

Scientific Field: Oncology

- Application Summary : “4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” has been used in the design and synthesis of novel anti-cancer agents . Malignant tumor is a serious threat to human health, and the development of effective and specific anti-tumor drugs has epoch-making significance .

- Methods of Application : Novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The target compounds were more potent against A549 compared to the other three cell lines .

-

Scientific Field: Organic Chemistry

- Application Summary : This compound is used in the synthesis of benzopyranodiazepines . Benzodiazepines are privileged heteroaromatic molecules and were considered to be the core of an essential class of pharmaceutically active analogues .

- Methods of Application : A series of 32 new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .

- Results or Outcomes : In vitro investigation of 11 compounds of this series, using a panel of two human tumor cell lines namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116), revealed promising cytotoxic activities .

-

Scientific Field: Research Use

- Application Summary : “4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is used for research purposes . It is not intended for diagnostic or therapeutic use .

- Methods of Application : The compound can be used in various research settings .

- Results or Outcomes : The outcomes would depend on the specific research context .

Eigenschaften

IUPAC Name |

tert-butyl 9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-6-5-7-12-10-17(9-8-16-13(11)12)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRENOWDAKOGMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CN(CCN2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649616 | |

| Record name | tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |

CAS RN |

886364-23-4 | |

| Record name | tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886364-23-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

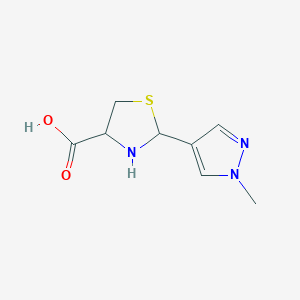

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)